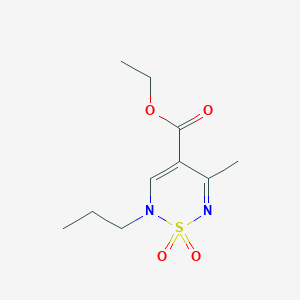![molecular formula C16H19NO2S2 B6471363 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide CAS No. 2640964-03-8](/img/structure/B6471363.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a compound that features a bithiophene moiety linked to an oxane carboxamide group. This compound is of interest due to its potential applications in various fields, including organic electronics and medicinal chemistry. The bithiophene unit is known for its electronic properties, making it a valuable component in the design of semiconducting materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide typically involves the following steps:
Formation of the Bithiophene Unit: The bithiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of a bromo-thiophene with a thiophene boronic acid derivative under palladium catalysis.
Attachment of the Oxane Group: The oxane group can be introduced through a nucleophilic substitution reaction, where the bithiophene unit reacts with an oxane derivative in the presence of a base.
Formation of the Carboxamide: The final step involves the amidation of the oxane derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Bromine, acetic acid as solvent, room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide has several applications in scientific research:
Organic Electronics: The bithiophene unit’s electronic properties make this compound suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The carboxamide group is a common motif in drug design, and this compound could be explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structure allows for the design of novel materials with specific electronic and mechanical properties.
Mécanisme D'action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide exerts its effects depends on its application:
Organic Electronics: In OFETs, the bithiophene unit facilitates charge transport through π-π stacking interactions, enhancing the material’s conductivity.
Medicinal Chemistry: The carboxamide group can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or modulating receptor interactions.
Comparaison Avec Des Composés Similaires
N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Exhibits fungicidal activity and is used in agricultural applications.
AOH1996: A secondary carboxamide with antineoplastic properties, used as a PCNA inhibitor in cancer therapy.
Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is unique due to the combination of the bithiophene unit and the oxane carboxamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in organic electronics and medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(12-6-9-19-10-7-12)17-8-5-13-3-4-15(21-13)14-2-1-11-20-14/h1-4,11-12H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONJNQVRBLUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471282.png)
![N-tert-butyl-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6471286.png)
![4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471301.png)
![4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471304.png)

![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471326.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471332.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471339.png)
![4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471341.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B6471346.png)
![2-methyl-3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6471354.png)
![4-[1-(6-ethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471360.png)
![N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471376.png)
![4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471391.png)
